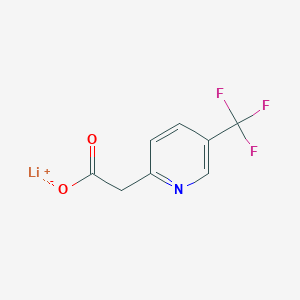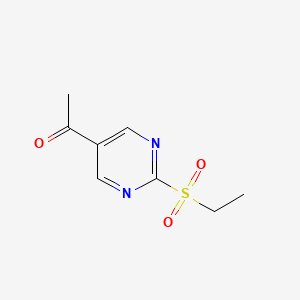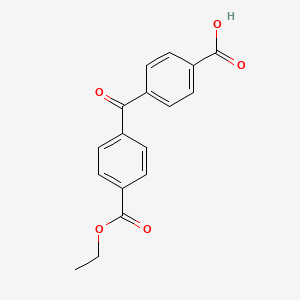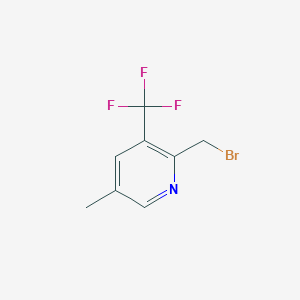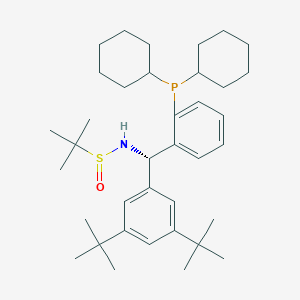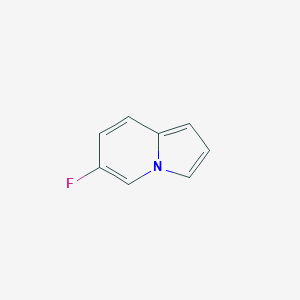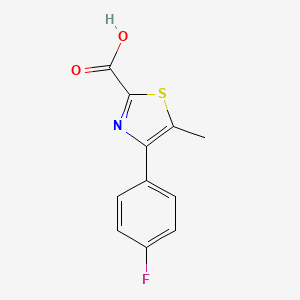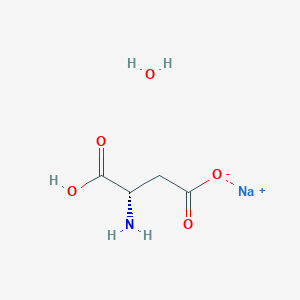
Sodium (S)-3-amino-3-carboxypropanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-3-amino-3-carboxypropanoate hydrate is a chemical compound that belongs to the class of amino acids. It is a sodium salt of (S)-3-amino-3-carboxypropanoic acid, which is also known as (S)-beta-alanine. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3-amino-3-carboxypropanoate hydrate typically involves the neutralization of (S)-3-amino-3-carboxypropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the use of high-purity reagents and advanced crystallization techniques to achieve a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-3-amino-3-carboxypropanoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate and amine derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate and amine derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated amino acids.
Aplicaciones Científicas De Investigación
Sodium (S)-3-amino-3-carboxypropanoate hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of Sodium (S)-3-amino-3-carboxypropanoate hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to donate or accept functional groups during enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (S)-2-amino-3-carboxypropanoate hydrate: Similar in structure but differs in the position of the amino group.
Sodium (S)-3-amino-4-carboxybutanoate hydrate: Contains an additional carbon in the backbone.
Sodium (S)-3-amino-3-carboxybutanoate hydrate: Similar but with a different side chain.
Uniqueness
Sodium (S)-3-amino-3-carboxypropanoate hydrate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C4H8NNaO5 |
|---|---|
Peso molecular |
173.10 g/mol |
Nombre IUPAC |
sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |
Clave InChI |
PPTHNBYUFXSJPS-JIZZDEOASA-M |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



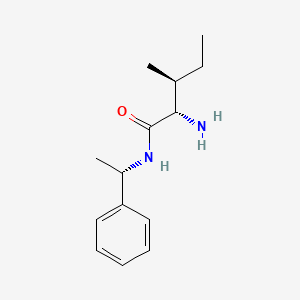
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
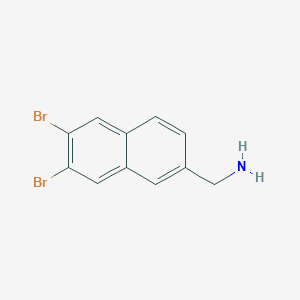
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
